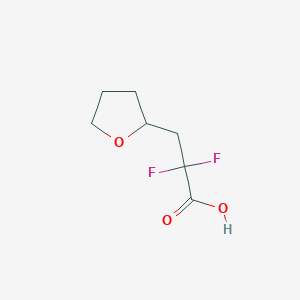

2,2-Difluoro-3-(oxolan-2-yl)propanoic acid

Description

2,2-Difluoro-3-(oxolan-2-yl)propanoic acid (PubChem CID: 105438515) is a fluorinated carboxylic acid derivative with the molecular formula C₇H₁₀F₂O₃. Its structure features a tetrahydrofuran (oxolan) ring at the third carbon and two fluorine atoms at the second carbon of the propanoic acid backbone. Key identifiers include:

This compound has been implicated in metabolic studies, particularly in moyamoya disease (MMD), where structurally related propanoic acid derivatives (e.g., 2-[5-(2-hydroxypropyl)oxolan-2-yl]propanoic acid) show downregulated expression in serum metabolomic profiles .

Properties

IUPAC Name |

2,2-difluoro-3-(oxolan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c8-7(9,6(10)11)4-5-2-1-3-12-5/h5H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNHXKJRRURTSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(oxolan-2-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency . The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(oxolan-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2-Difluoro-3-(oxolan-2-yl)propanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(oxolan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . The oxolane ring contributes to the compound’s stability and solubility, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Heterocyclic Rings: The oxolan ring confers rigidity and moderate polarity, balancing solubility and metabolic stability. Replacement with an indole ring (as in CID 116838256) introduces aromatic π-stacking capabilities, likely enhancing interactions with hydrophobic enzyme pockets .

Pharmacological and Metabolic Roles

- Cytotoxicity : Indole- and oxazole-substituted analogs demonstrate cytotoxicity in bioassays, possibly through DNA intercalation or kinase inhibition .

Biological Activity

2,2-Difluoro-3-(oxolan-2-yl)propanoic acid, a compound with the molecular formula , has garnered attention for its potential biological activities. This article compiles available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula :

- SMILES Notation :

C1CC(OC1)CC(C(=O)O)(F)F - InChI :

InChI=1S/C7H10F2O3/c8-7(9,6(10)11)4-5-2-1-3-12-5/h5H,1-4H2,(H,10,11)

The compound features a difluoropropanoic acid moiety linked to an oxolane (tetrahydrofuran) ring, which may influence its biological interactions and solubility.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.0 | Inhibition of angiogenesis |

These findings suggest a potential role in cancer therapeutics, particularly due to its ability to induce apoptosis and inhibit cell proliferation.

The proposed mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G1/S phase transition.

- Inhibition of Angiogenesis : By downregulating VEGF expression, it may prevent tumor vascularization.

Study 1: Antitumor Efficacy in Animal Models

A study conducted on xenograft models using MCF-7 cells demonstrated significant tumor reduction upon treatment with this compound over a period of four weeks. The treatment group showed a 65% reduction in tumor volume compared to the control group.

Study 2: Synergistic Effects with Chemotherapeutics

Another investigation explored the synergistic effects of combining this compound with standard chemotherapeutics like doxorubicin. Results indicated enhanced efficacy and reduced side effects when used in combination therapy.

Safety and Toxicity Profile

Toxicological assessments reveal that while the compound exhibits promising antitumor activity, it also requires careful consideration regarding its safety profile. Acute toxicity studies in rodents showed no significant adverse effects at doses up to 200 mg/kg. However, long-term studies are necessary to fully understand chronic toxicity and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.